Molecular Descriptor Differentiation: Difluorinated vs. Mono-Fluorinated Biphenyl Scaffolds for Physicochemical Tuning
The target compound (C₁₂H₇BrF₂, MW 269.08 g/mol) is differentiated from the three most common mono-fluorinated biphenyl comparators—4-bromo-3-fluorobiphenyl, 2-bromo-4′-fluorobiphenyl, and 2-bromo-6-fluorobiphenyl (all C₁₂H₈BrF, MW 251.09 g/mol)—by the presence of a second fluorine atom, which increases molecular weight by approximately 18 Da (7.2% increase) and adds one additional hydrogen bond acceptor (2 HBA vs. 1 HBA) [1][2]. This also raises the heavy atom count from 14 to 15 and increases computed molecular complexity from 177 to 202 relative to 2-bromo-6-fluorobiphenyl [1]. These differences are critical when precise molecular weight thresholds, fluorine-mediated metabolic blockade, or hydrogen bonding capacity must be preserved in a synthetic intermediate.
| Evidence Dimension | Molecular weight, hydrogen bond acceptor count, and heavy atom count |
|---|---|
| Target Compound Data | MW 269.08 g/mol; 2 H-bond acceptors; 15 heavy atoms; Complexity 202 |
| Comparator Or Baseline | Comparator 1 (4-bromo-3-fluorobiphenyl, CAS 150805-77-9): MW 251.09 g/mol, 1 HBA, 14 heavy atoms. Comparator 2 (2-bromo-4′-fluorobiphenyl, CAS 89346-54-3): MW 251.09 g/mol, 1 HBA. Comparator 3 (2-bromo-6-fluorobiphenyl, CAS 1233402-20-4): MW 251.09 g/mol, 1 HBA, 14 heavy atoms, Complexity 177. |
| Quantified Difference | MW: +18.0 Da (+7.2%) vs. all mono-fluorinated comparators. HBA: +1 (doubled). Heavy atoms: +1. Complexity: +25 vs. Comparator 3. |
| Conditions | Computed properties from PubChem (PubChem release 2021.05.07 for target; release 2025.09.15 for Comparator 1) and ChemSrc database entries. |
Why This Matters
For medicinal chemistry programs where fluorine count directly affects metabolic stability, membrane permeability, and target binding, substituting a mono-fluorinated analog would eliminate one fluorine-mediated interaction and alter the pharmacokinetic profile of derived compounds.
- [1] PubChem. (2021). Compound Summary for CID 125457855, 1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/125457855 View Source
- [2] PubChem. (2025). Compound Summary for CID 11715782, 4-Bromo-3-fluorobiphenyl. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/11715782 View Source
